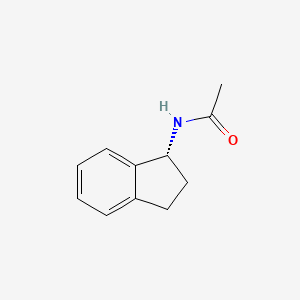

(R)-N-acetyl aminoindan

Description

Structure

3D Structure

Propriétés

Numéro CAS |

169105-02-6 |

|---|---|

Formule moléculaire |

C11H13NO |

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

N-[(1R)-2,3-dihydro-1H-inden-1-yl]acetamide |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m1/s1 |

Clé InChI |

UOOXDDHYFFXMJJ-LLVKDONJSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1CCC2=CC=CC=C12 |

SMILES canonique |

CC(=O)NC1CCC2=CC=CC=C12 |

Origine du produit |

United States |

Biochemical and Pharmacological Characterization of R N Acetyl Aminoindan Through in Vitro and Pre Clinical Research

Enzymatic Interactions and Metabolic Transformation Studies

The metabolic journey of aminoindane structures, including the formation of (R)-N-acetyl aminoindan, is governed by a series of enzymatic and potentially non-enzymatic processes. The addition of an acetyl group, a process known as N-acetylation, is a critical step that significantly influences the compound's biochemical properties and its fate within a biological system.

N-acetylation is a major Phase II metabolic reaction that plays a crucial role in the biotransformation of numerous drugs and foreign compounds (xenobiotics) containing aromatic amine or hydrazine (B178648) groups. nih.gov This process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the amino group of the substrate. nih.gov In humans, this reaction is primarily catalyzed by two cytosolic enzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). plos.org

The primary consequence of N-acetylation is the detoxification of parent compounds. By adding an acetyl group, the cell alters the molecule's chemical properties, often making it more water-soluble. This increased polarity facilitates its excretion from the body, typically via urine. nih.gov For a compound like aminoindan, which possesses a primary amine group attached to an aromatic structure, N-acetylation represents a predictable and significant metabolic pathway. This modification can impact the compound's biological activity, duration of action, and potential for accumulation in tissues. The process is considered an irreversible alteration that affects the charge, hydrophobicity, and size of the N-terminus, which can have implications for the lifespan and binding properties of the molecule. nih.gov

The enzymes responsible for N-acetylation, NAT1 and NAT2, are closely related but exhibit different substrate specificities and tissue distribution patterns. plos.org NAT1 is found in a wide variety of tissues, whereas NAT2 is predominantly located in the liver and intestine. nih.govplos.org These enzymes are central to the metabolism of many arylamine drugs and environmental chemicals. nih.govfrontiersin.org

The selectivity of NAT isoenzymes is determined by the structure of the substrate. For example, studies on various alkylanilines have shown that the position of alkyl substituents on the aromatic ring can determine whether NAT1 or NAT2 is the preferred enzyme for catalysis. nih.gov Given that (R)-aminoindan is an arylamine, it is a potential substrate for these enzymes. The specific three-dimensional structure of the aminoindan molecule would dictate its interaction with the active site of each NAT isoenzyme, influencing the rate and extent of its N-acetylation. The efficiency of this enzymatic conversion is a key factor in determining the circulating levels and ultimate metabolic profile of the aminoindan moiety.

| Characteristic | NAT1 | NAT2 |

|---|---|---|

| Primary Tissue Distribution | Widely expressed in most adult and fetal tissues. plos.org | Primarily found in the liver and intestine. nih.govplos.org |

| Primary Role | Metabolism of various xenobiotics and potentially endogenous substrates. | Predominantly responsible for drug metabolism. nih.gov |

| Substrate Specificity | Prefers substrates like p-aminobenzoic acid (PABA) and p-aminosalicylic acid. | Metabolizes drugs such as isoniazid, hydralazine, and sulfamethazine. |

| Genetic Polymorphism | Less common polymorphisms with functional significance. | Highly polymorphic, leading to "slow" and "fast" acetylator phenotypes in the population. |

Neurobiological Research on this compound and its Core Aminoindan Moiety

The core structure of (R)-aminoindan, which is the major metabolite of the anti-Parkinsonian drug rasagiline (B1678815), has been the subject of significant neurobiological research. nih.govresearchgate.net Studies have focused on elucidating its potential neuroprotective properties and the molecular mechanisms that underpin these effects.

In aged mice, chronic treatment with 1-(R)-aminoindan was found to have a positive impact on cognitive deficits and produced an antidepressant-like effect. nih.gov Furthermore, the treatment led to an increase in the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as synaptic plasticity markers in the striatum and hippocampus. nih.gov These findings suggest that the aminoindan moiety actively engages with cellular pathways that support neuronal health and function. The neuroprotective effects are also associated with an enhancement of antioxidant enzyme activity in the brain of aged animals. nih.gov

A key aspect of the neuroprotective action of the 1-(R)-aminoindan moiety is its ability to modulate pathways involved in apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that, when dysregulated, is implicated in the pathology of many neurodegenerative diseases. frontiersin.org

Research has demonstrated that 1-(R)-aminoindan exerts anti-apoptotic properties. nih.govnih.gov Specifically, in preclinical models, treatment with 1-(R)-aminoindan has been shown to up-regulate the expression of the pro-survival protein Bcl-2. nih.gov Bcl-2 is a key member of a family of proteins that regulate the mitochondrial pathway of apoptosis. By increasing the levels of Bcl-2, 1-(R)-aminoindan shifts the balance away from cell death and towards cell survival. This is further evidenced by an observed increase in the Bcl-2/Bax ratio, an important index of anti-apoptotic activity. nih.gov Bax is a pro-apoptotic protein, and a higher Bcl-2/Bax ratio is indicative of enhanced cellular resistance to apoptotic stimuli. These molecular actions highlight a direct mechanism by which the aminoindan core structure can protect neurons from degenerative processes.

| Molecular Target | Observed Effect | Outcome | Reference |

|---|---|---|---|

| Bcl-2 mRNA | Up-regulated expression | Promotion of cell survival | nih.gov |

| Bcl-2/Bax Ratio | Increased | Inhibition of apoptosis | nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Enhanced expression | Support of neuronal growth and survival | nih.gov |

| Nerve Growth Factor (NGF) | Enhanced expression | Support of neuronal health | nih.gov |

| Catalase (Antioxidant Enzyme) | Enhanced activity | Reduction of oxidative stress | nih.gov |

Investigations into Neuroprotective Mechanisms in Cellular Models

Upregulation of Antioxidant Enzyme Activity

The antioxidant properties of N-acetylated compounds, such as N-acetylcysteine (NAC), are well-documented and may provide insight into the potential mechanisms of this compound. NAC has been shown to increase the activities of several redox enzymes. nih.gov It serves as a precursor to L-cysteine, which is a critical component in the synthesis of glutathione (B108866) (GSH). nih.govmdpi.com An increased availability of L-cysteine can boost the activity of glutamate (B1630785) cysteine ligase (GCL), a key enzyme in GSH synthesis. nih.gov Consequently, this enhances the levels of GSH, a crucial substrate for antioxidant enzymes like glutathione peroxidase (GPx) and glutathione-S-transferase (GST). nih.gov Studies have demonstrated that treatment with NAC can lead to an increase in the activity of GPx and other antioxidant enzymes, such as thioredoxin reductase (TrxR). nih.gov In preclinical models, NAC pre-treatment has been observed to restore the activity of antioxidant enzymes like GPx and glutathione reductase (GR) that were reduced by toxin-induced oxidative stress. mdpi.com This suggests that N-acetylated compounds can bolster the cellular antioxidant defense system by upregulating the activity of key enzymes responsible for neutralizing reactive oxygen species (ROS).

Enhancement of Neurotrophic Factor Expression

N-acetylated compounds may influence the expression of neurotrophic factors, which are vital for neuronal survival, differentiation, and plasticity. For instance, research on N-acetylcysteine (NAC) in a preclinical neurodevelopmental model of schizophrenia found that chronic administration of NAC increased the expression of brain-derived neurotrophic factor (BDNF) mRNA in the prefrontal cortex. mdpi.com Furthermore, all tested doses of NAC, alone or in combination with other agents, enhanced the protein levels of BDNF in this brain region. mdpi.com BDNF is known to play a significant role in synaptic plasticity. nih.gov By up-regulating the expression of neurotrophic factors like BDNF, compounds with an N-acetyl moiety could potentially support neuronal health and function.

Influence on Synaptic Plasticity Markers

Preclinical studies suggest that N-acetylated compounds can positively influence markers of synaptic plasticity, potentially mitigating deficits caused by neurotoxic insults. In a mouse model of Alzheimer's disease, treatment with N-acetylcysteine (NAC) was shown to prevent the decrease in key synaptic plasticity markers. nih.gov Specifically, the reductions in synaptophysin (SYN) and microtubule-associated protein 2 (MAP2) expression induced by the neurotoxin streptozotocin (B1681764) were averted by NAC treatment. nih.gov SYN is a protein found in presynaptic vesicles and is crucial for neurotransmitter release, while MAP2 is involved in structuring and stabilizing the dendritic cytoskeleton. By preserving the levels of these proteins, NAC treatment helps to rescue the loss of synaptic plasticity, which is a key factor in the cognitive impairment associated with neurodegenerative conditions. nih.gov

Amelioration of Oxidative Stress-Induced Cellular Damage

N-acetylcysteine (NAC) has demonstrated a protective effect against cellular damage induced by oxidative stress. mdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com High concentrations of ROS can trigger cellular damage, including lipid peroxidation and apoptosis (programmed cell death). mdpi.commdpi.com

In in vitro studies using intestinal epithelial cells, pretreatment with NAC was shown to alleviate the negative effects of toxin-induced oxidative stress. mdpi.com NAC was found to reduce the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com By scavenging free radicals and boosting the intracellular levels of glutathione (GSH), NAC helps to mitigate oxidative damage and inhibit the apoptotic cascade. mdpi.comnih.gov This protective mechanism highlights the potential of N-acetylated compounds to counteract the detrimental effects of oxidative stress on cellular integrity. mdpi.commdpi.com

Receptor and Transporter Binding Studies of Aminoindan Derivatives

Aminoindan derivatives have been characterized as substrate-type monoamine releasers that interact with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.gov Comprehensive binding studies have also revealed that these compounds possess moderate to high affinity for α2-adrenoceptor subtypes. nih.govresearchgate.net

Plasma Membrane Monoamine Transporter Interactions (DAT, NET, SERT)

In vitro release assays in rat brain synaptosomes have been used to determine the potency and selectivity of various aminoindan derivatives at the three major monoamine transporters. nih.gov The parent compound, 2-aminoindan (B1194107) (2-AI), acts as a selective substrate for NET and DAT. nih.gov The introduction of substitutions on the aromatic ring tends to increase potency at SERT while decreasing it at DAT and NET. nih.govnih.gov

For example, 5,6-methylenedioxy-2-aminoindan (MDAI) is a moderately selective releaser via SERT and NET, with significantly weaker effects on DAT. nih.gov 5-methoxy-2-aminoindan (5-MeO-AI) shows some selectivity for SERT, with about six-fold lower potency at NET and 20-fold lower potency at DAT. nih.gov 5-methoxy-6-methyl-2-aminoindan (MMAI) is a highly selective SERT releaser, demonstrating 100-fold lower potency at both NET and DAT. nih.govresearchgate.net

Table 1: Potency of Aminoindan Derivatives at Monoamine Transporters EC50 values (nM) represent the concentration required to elicit a half-maximal release of the respective monoamine. Lower values indicate higher potency.

| Compound | DAT (EC50 nM) | NET (EC50 nM) | SERT (EC50 nM) |

|---|---|---|---|

| 2-AI | 134 | 41 | >10,000 |

| MDAI | 1,280 | 129 | 114 |

| 5-MeO-AI | 1,930 | 590 | 97 |

| MMAI | 1,820 | 1,770 | 17 |

Data sourced from Halberstadt et al. (2019). nih.govnih.gov

Adrenoceptor Subtype Affinities

Binding studies have shown that aminoindan derivatives possess notable affinity for α2-adrenoceptor subtypes, while generally lacking significant affinity for α1- and β-adrenergic receptors. nih.gov The parent compound, 2-aminoindan (2-AI), displays a particularly high affinity for the α2C subtype (Ki = 41 nM), with slightly lower affinities for the α2A (Ki = 134 nM) and α2B (Ki = 211 nM) subtypes. nih.govnih.gov

In contrast, substitutions on the ring, such as a 5-methoxy group, appear to be detrimental to α2 binding. nih.gov Both 5-MeO-AI and MMAI exhibit a 5-fold lower affinity for α2A and α2B receptors and a 30-fold lower affinity for the α2C subtype when compared to 2-AI. nih.gov

Table 2: Binding Affinities of Aminoindan Derivatives at α2-Adrenoceptor Subtypes Ki values (nM) represent the inhibitory constant, indicating the binding affinity of the compound to the receptor. Lower values indicate higher affinity.

| Compound | α2A (Ki nM) | α2B (Ki nM) | α2C (Ki nM) |

|---|---|---|---|

| 2-AI | 134 | 211 | 41 |

| MDAI | 3,190 | 1,880 | 1,170 |

| 5-MeO-AI | 630 | 1,070 | 1,220 |

| MMAI | 690 | 1,100 | 1,230 |

Data sourced from Halberstadt et al. (2019). nih.govnih.gov

Serotonin Receptor Interactions

The interaction of aminoindan derivatives with serotonin (5-HT) receptors is a key aspect of their pharmacological profile. While direct studies on this compound are not extensively detailed in the provided research, the broader class of aminoindans shows significant interaction with the serotonin system. For instance, ring-substituted aminoindans can display high affinity for the 5-HT transporter (SERT), with some derivatives showing marked selectivity. For example, 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) show moderate to high selectivity for SERT.

N-acetylation can modulate the activity of compounds at serotonin receptors. For example, N-acetylserotonin, an endogenous molecule, is known to interact with specific binding sites and has neuroprotective properties. nih.govresearchgate.net The blockade of certain serotonin receptors, such as 5-HT(2A/2C), can enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs). nih.gov Conversely, the activation of other receptors like 5-HT(4) may produce antidepressant effects on its own. nih.gov

Furthermore, some aminoindans, such as 5-MeO-AI and MMAI, have been found to possess moderate affinity for the 5-HT2B receptor. The involvement of the 5-HT(2) receptor family is significant, as blocking these receptors can improve the action of drugs that target the serotonin transporter. nih.gov The activation of 5-HT1B receptors has been linked to obsessive-compulsive disorder (OCD)-related behaviors in animal models, an effect that can be blocked by the glutamate-modulating agent N-acetylcysteine (NAC). nih.gov This suggests a complex interplay between the serotonin system and N-acetylated compounds.

Structure-Activity Relationship (SAR) Studies of N-Acetylated Aminoindane Derivatives

The biological activity of aminoindane derivatives is significantly influenced by their chemical structure, including the presence and nature of substituents, stereochemistry, and modifications to the amino group. mdpi.commdpi.com

Influence of the N-Acetyl Moiety on Biological Activity and Selectivity

The addition of an N-acetyl group can profoundly alter the pharmacological properties of an amino compound. N-acetylation is a common metabolic pathway and can change a molecule's polarity, size, and ability to form hydrogen bonds. nih.gov This can affect how the molecule interacts with its biological targets, such as receptors and enzymes. For instance, in the case of amantadine (B194251) analogues, modifications to the N-alkyl group significantly altered their potency in blocking the nicotinic acetylcholine (B1216132) receptor's ionic channel. nih.gov

The N-acetyl moiety can serve as a precursor for active compounds; for example, N-acetylcysteine (NAC) acts as a precursor for cysteine, which is used in the synthesis of glutathione, a key antioxidant. nih.govresearchgate.net The biological effects of N-acetylated compounds are diverse, ranging from antioxidant and anti-inflammatory actions to modulation of neurotransmitter systems. researchgate.netsemanticscholar.org In some cases, the N-acetylated form of a compound may exhibit different or more selective activity compared to the parent amine. For example, studies on N-acetyl-selenomethionine (NASeLM) showed it had a more significant inhibitory effect on the cell growth and mitochondrial activity of certain cancer cell lines compared to its non-selenium-containing counterpart, N-acetyl-L-methionine (NALM). mdpi.com

Stereochemical Determinants of Pharmacological Effects (R- vs. S-enantiomers)

Stereochemistry is a critical factor in determining the pharmacological activity of chiral drugs like aminoindan derivatives. nih.govijpsjournal.com Enantiomers, which are non-superimposable mirror images of each other (designated as R- and S-), can have different interactions with chiral biological targets like receptors and enzymes. nih.govresearchgate.net This can lead to significant differences in their potency, efficacy, and metabolic profiles. nih.gov

Often, one enantiomer is significantly more active or responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov For example, the S-enantiomer of the antidepressant citalopram, known as escitalopram, is more potent in inhibiting serotonin reuptake than the racemic mixture. ijpsjournal.com This principle of stereoselectivity means that the R-enantiomer and S-enantiomer of N-acetyl aminoindan would be expected to exhibit different pharmacological activities. The specific three-dimensional arrangement of the atoms in the (R)-enantiomer will determine its unique binding affinity and interaction with its biological targets. nih.gov

| Parameter | R-enantiomer | S-enantiomer | Implication |

| Receptor Binding | May bind with higher or lower affinity to a specific receptor. | May have a complementary or different binding affinity compared to the R-enantiomer. | Differences in potency and selectivity. washington.edu |

| Pharmacological Activity | May be responsible for the primary therapeutic effect. | Could be inactive, have a different activity, or contribute to side effects. nih.gov | The therapeutic profile can be improved by using a single, more active enantiomer. ijpsjournal.com |

| Metabolism | May be metabolized at a different rate or through a different pathway. | May have a distinct metabolic fate compared to the R-enantiomer. | Can lead to differences in duration of action and potential for drug-drug interactions. nih.gov |

Substituent Group Effects on Aminoindane Bioactivity

The type and position of substituent groups on the aromatic ring of the aminoindane structure have a dramatic effect on its biological activity. nih.govnih.gov Adding different chemical groups can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its interaction with biological targets. nih.gov

In studies of 2-aminoindan derivatives, ring substitution was shown to modulate the compounds' potency at monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). For example, adding a methoxy (B1213986) group (as in 5-MeO-AI) or a methylenedioxy group (as in MDAI) increased potency at SERT while generally reducing potency at DAT and NET compared to the parent compound, 2-aminoindan. The addition of a methyl group to 5-MeO-AI to create MMAI further enhanced its selectivity for SERT by over 100-fold compared to DAT and NET. These findings demonstrate that even small changes to the substituent groups on the aminoindane ring can lead to significant shifts in pharmacological selectivity.

| Compound | Substituent(s) | Effect on Transporter Potency/Selectivity |

| 2-Aminoindan (2-AI) | None | Selective substrate for NET and DAT. |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-methoxy | Increased potency at SERT; reduced potency at DAT and NET. |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-methylenedioxy | Moderately selective for SERT and NET; weaker effects on DAT. |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-methoxy, 6-methyl | Highly selective for SERT (100-fold lower potency at NET and DAT). |

Advanced Analytical Methodologies for R N Acetyl Aminoindan Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of (R)-N-acetyl aminoindan, enabling the separation of the (R)-enantiomer from its (S)-counterpart and other related substances, as well as its precise quantification.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective analysis of chiral compounds like this compound. The primary application of HPLC in this context is the determination of enantiomeric purity, a critical parameter in pharmaceutical development. google.com Chiral stationary phases (CSPs) are most commonly employed for the direct separation of enantiomers. chiralpedia.com These phases create a chiral environment, allowing for differential interaction with the (R) and (S) enantiomers, leading to their separation. chiralpedia.com

The mechanism of separation on a CSP often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com For effective separation, a "three-point interaction" model is often cited as a requirement, where one enantiomer engages in at least three simultaneous interactions with the CSP, while its mirror image does not, leading to differences in retention times. chiralpedia.com

Method development for the chiral separation of aminoindan derivatives often involves screening various polysaccharide-based CSPs. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, is crucial and can significantly influence the retention and resolution of the enantiomers. researchgate.net Temperature is another key parameter that can be optimized to improve separation. google.comresearchgate.net Detection is commonly achieved using a UV detector. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amino Derivatives

| Parameter | Example Condition | Rationale/Application |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Provides a chiral environment for enantiomeric recognition and separation. chiralpedia.commdpi.com |

| Mobile Phase | n-Hexane / Polar Alcohol (e.g., Ethanol, Isopropanol) | Optimizes selectivity and resolution by modifying interactions with the CSP. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring adequate interaction time with the stationary phase. sigmaaldrich.com |

| Detector | UV (e.g., 230 nm) | Allows for the detection and quantification of the eluting compounds. sigmaaldrich.com |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and can be varied to optimize separation. google.comsigmaaldrich.com |

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the analysis of pharmaceutical compounds. uni-giessen.de This technique can be applied for the identification and quantification of this compound. The method typically utilizes HPTLC plates pre-coated with a stationary phase, such as silica (B1680970) gel. nih.gov

A suitable solvent system is developed to achieve a clear separation of the compound of interest from any impurities, with the separation being quantified by the retardation factor (Rf) value. nih.gov Densitometric analysis is then performed at a specific wavelength to quantify the separated compound. nih.gov HPTLC methods can be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, precision, accuracy, and robustness, ensuring the reliability of the results. nih.govresearchgate.net

Table 2: General HPTLC Method Parameters

| Parameter | Example Condition | Purpose |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 | Provides the separation medium. researchgate.netnih.gov |

| Mobile Phase | Toluene:Methanol (B129727):Chloroform mixture | The solvent system that moves the analyte up the stationary phase, enabling separation. nih.gov |

| Application | Samples applied as bands of specific width | Ensures uniform application for accurate quantification. nih.gov |

| Detection | Densitometric scanning at a specific UV wavelength (e.g., 289 nm) | Quantifies the amount of analyte in the separated spot. nih.gov |

| Validation | Performed for linearity, precision, accuracy, robustness | Ensures the method is reliable and suitable for its intended purpose. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of aminoindanes, derivatization is often required prior to GC analysis to increase their volatility and improve chromatographic performance. nih.govsigmaaldrich.com This process involves replacing active hydrogens on the amino group with a nonpolar moiety. sigmaaldrich.com

A study on the analysis of eight aminoindanes utilized derivatization reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF). nih.gov The resulting derivatives showed reduced peak tailing and increased abundance, allowing for successful separation and characterization on common GC stationary phases like Rxi®-5Sil MS and Rxi®-1Sil MS. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analyte, enabling confident identification. innovatechlabs.com

Table 3: GC/MS Derivatization and Analysis Parameters for Aminoindanes

| Parameter | Detail | Significance |

|---|---|---|

| Derivatization Reagents | MBTFA, HFBA, ECF | Increases volatility and improves chromatographic peak shape. nih.gov |

| Stationary Phases | Rxi®-5Sil MS, Rxi®-1Sil MS | Common phases that provide good separation for the derivatized compounds. nih.gov |

| Analysis Principle | Separation by GC based on retention time, identification by MS based on mass spectrum. | Provides both qualitative and quantitative data. innovatechlabs.com |

| Outcome | Successful separation and characterization of aminoindane isomers. | Demonstrates the utility of derivatization for GC/MS analysis of this class of compounds. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it an ideal tool for quantifying low levels of analytes in complex matrices such as plasma. semanticscholar.orgveedalifesciences.com This technique is particularly valuable for pharmacokinetic studies.

For the analysis of N-acetylated amino acids, a reversed-phase LC column is often used for separation. researchgate.net The analytes are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte and its internal standard. semanticscholar.org This high selectivity minimizes interference from matrix components. veedalifesciences.com Method validation typically includes assessments of linearity, precision, accuracy, and stability to ensure reliable quantification. semanticscholar.orgnih.gov

Table 4: Typical LC/MS/MS Method Details for N-acetylated Compounds

| Parameter | Example Specification | Purpose |

|---|---|---|

| Chromatography | Reversed-phase C18 column | Separates the analyte from other components in the sample. semanticscholar.org |

| Mobile Phase | Acetonitrile/water with additives (e.g., ammonium (B1175870) acetate) | Controls the elution and separation of the analyte. semanticscholar.org |

| Ionization | Electrospray Ionization (ESI) | Generates charged ions from the analyte for MS detection. |

| Detection | Tandem Mass Spectrometry (MRM mode) | Provides highly selective and sensitive quantification of the target analyte. semanticscholar.org |

| Application | Quantification in biological matrices (e.g., human plasma) | Essential for pharmacokinetic and bioequivalence studies. semanticscholar.org |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure.

In a related context, the characterization of optically pure (R)-1-aminoindan N-acetyl-L-glutaminate salt utilized both ¹H NMR and ¹³C NMR. The ¹H NMR spectrum provided information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum revealed the types of carbon atoms present in the molecule. google.com For instance, specific chemical shifts (δ) in the NMR spectra correspond to the different protons and carbons in the indane and N-acetyl-L-glutamate moieties. google.com FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and carboxyl groups, by their vibrational frequencies. google.com Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the identity of the compound. nih.gov

Radioligand Binding Assays in Receptor Interaction Studies

Radioligand binding assays are a crucial tool for investigating the interaction of compounds with specific receptors. umich.edu These assays measure the affinity of a ligand for a receptor by using a radiolabeled version of a known ligand (the radioligand). psu.edu To study the interaction of this compound with a target receptor, a competition binding assay would be employed.

In this type of assay, a fixed concentration of a suitable radioligand that binds to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, this compound. psu.edu The ability of this compound to displace the radioligand from the receptor is measured. This allows for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

Key considerations for developing a robust radioligand binding assay include the selection of a radioligand with high specific activity and low non-specific binding, optimization of the incubation time and temperature, and the composition of the binding buffer. revvity.com Filtration-based methods are commonly used to separate the receptor-bound radioligand from the free radioligand. revvity.com

Future Directions and Unexplored Research Avenues for R N Acetyl Aminoindan

Elucidation of Undiscovered Bioactivities and Molecular Targets

While initial studies have hinted at the neuroprotective properties of (R)-N-acetyl aminoindan, a comprehensive screening for a wider range of biological activities is a critical next step. The structural similarity of its core aminoindan scaffold to known pharmacologically active molecules suggests the potential for interactions with a variety of biological targets. google.comscience.gov Future research should focus on:

Broad-Spectrum Bioactivity Screening: Employing high-throughput screening assays to test this compound against a diverse panel of receptors, enzymes, and ion channels. This could uncover unexpected therapeutic applications beyond its currently suggested neuroprotective role.

Identification of Novel Molecular Targets: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify specific protein binding partners. This will be instrumental in moving beyond phenotypic observations to a precise understanding of its mechanism of action at the molecular level. For instance, while its parent compound, (R)-1-aminoindan, is a metabolite of the MAO-B inhibitor rasagiline (B1678815), this compound's own interactions with monoamine oxidases and other neurotransmitter systems warrant further investigation. mdpi.comwikipedia.org

Exploring Anti-inflammatory and Antioxidant Properties: Given the link between neurodegeneration and inflammation/oxidative stress, a focused investigation into the anti-inflammatory and antioxidant capabilities of this compound is warranted. nih.govnih.gov This could involve cell-based assays measuring inflammatory cytokine production and antioxidant enzyme activity.

Development of Advanced Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic routes to this compound is paramount for its future development and application. Current methods for obtaining enantiomerically pure 1-aminoindans often involve classical resolution techniques, which can be laborious and low-yielding. epo.orggoogle.com Future synthetic efforts should explore:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to directly synthesize the (R)-enantiomer from prochiral starting materials. numberanalytics.comacs.org This approach offers the potential for higher efficiency and atom economy.

Biocatalytic Methods: Employing enzymes, such as transaminases or hydrolases, to achieve high stereoselectivity under mild reaction conditions. rsc.org Biocatalysis is an increasingly attractive green chemistry approach for the synthesis of chiral amines and their derivatives.

Development of Novel Chiral Auxiliaries: Investigating new and more effective chiral auxiliaries for diastereoselective syntheses, which can then be easily removed to afford the desired (R)-enantiomer in high purity. nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Catalysis | High efficiency, atom economy, catalytic nature. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Chiral Auxiliaries | Well-established methodology, predictable stereochemical outcomes. | Stoichiometric use of auxiliary, additional protection/deprotection steps. |

Comprehensive Mechanistic Investigations of Observed Neurobiological Effects

Initial findings suggest that this compound possesses neuroprotective properties. google.com However, the underlying molecular mechanisms remain largely uncharacterized. A deeper understanding of how this compound exerts its effects on a cellular and systemic level is crucial for its potential therapeutic development. Future research in this area should include:

In-depth Cellular and Molecular Studies: Utilizing advanced cell culture models of neurodegenerative diseases to probe the effects of this compound on key pathological processes such as protein aggregation (e.g., amyloid-beta and tau), mitochondrial dysfunction, and apoptosis. mdpi.comnih.gov

Investigation of Signaling Pathways: Employing techniques like Western blotting and transcriptomics to identify the specific intracellular signaling pathways modulated by the compound. This could involve pathways known to be involved in neuronal survival and plasticity, such as the PI3K/Akt and MAPK/ERK pathways.

Advanced Animal Models: Moving beyond preliminary in vitro work to more sophisticated in vivo animal models of neurodegenerative disorders to assess the compound's efficacy in a more complex biological system. science.govwikipedia.org This will also allow for the investigation of its pharmacokinetic and pharmacodynamic properties.

Design of Novel Analytical Probes for in situ Monitoring

To fully understand the biological fate and activity of this compound within complex biological systems, the development of specialized analytical tools is necessary. The ability to monitor the compound's localization and interaction with its targets in real-time and in situ would provide invaluable information. Future research should focus on:

Fluorescently Labeled Analogs: Synthesizing fluorescently tagged versions of this compound to enable its visualization within cells and tissues using advanced microscopy techniques. rsc.org This would allow for the direct observation of its subcellular distribution and potential co-localization with target proteins.

Development of Specific Antibodies: Generating highly specific antibodies that can recognize and bind to this compound. These antibodies could be used in a variety of immunoassays and immunohistochemical applications to detect and quantify the compound in biological samples.

In Situ Hybridization Probes: For investigating the downstream effects of this compound on gene expression, the development of in situ hybridization (ISH) probes for target genes could be employed. nih.govacdbio.com Advanced techniques like RNAscope allow for the sensitive detection of RNA within intact tissues, providing spatial context to changes in gene expression. nih.gov Real-time monitoring of such processes can be achieved with advanced microfluidic probes. arxiv.orgrsc.org

The creation of these analytical probes will be instrumental in elucidating the compound's mechanism of action and its journey through a biological system.

Q & A

Q. What chromatographic methods are recommended for separating (R)-N-acetyl aminoindan from enantiomers and metabolites in biological matrices?

Methodological Answer: Reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is optimal. Use a C18 column with a gradient elution of 0.1% formic acid in water/acetonitrile. Precolumn derivatization (e.g., with dansyl chloride) enhances detection sensitivity for acetylated amino acids. Validate specificity using spiked matrix controls and isotope-labeled internal standards .

Q. How does the acetylated structure influence stability during acid hydrolysis in amino acid analysis?

Methodological Answer: Acid hydrolysis (6M HCl, 110°C) may deacetylate the compound. To preserve integrity, use mild hydrolysis conditions (2M HCl, 90°C, 4–6 hours) or enzymatic digestion (e.g., pronase/proteinase K). Monitor recovery rates via spiked recovery experiments and compare with non-acetylated analogs .

Q. What factors ensure instrument reproducibility for quantifying this compound in longitudinal studies?

Methodological Answer: Daily calibration with certified reference standards, column performance checks (e.g., resolution of glutamine/glutamate peaks), and detector stability assessments (lamp intensity, baseline noise) are critical. Implement routine maintenance schedules for filters and seals to minimize variability .

Advanced Research Questions

Q. How do experimental parameters (e.g., stimulus type) affect concentration-dependent effects on glutamate receptor signaling?

Methodological Answer: In electrophysiological studies, single-shock stimuli require higher compound concentrations (e.g., 15–50 μM) to attenuate pyramidal cell responses, while theta-burst paradigms show effects at lower concentrations (7.5–15 μM). Design dose-response curves across multiple stimulus paradigms and use mixed-effects models to account for intra-experimental variability .

Q. What strategies resolve contradictions in neuroprotective efficacy across cell culture models?

Methodological Answer: Standardize culture conditions (e.g., primary neurons vs. immortalized lines) and validate target engagement (e.g., MAO-B inhibition assays). Use multi-omics approaches (transcriptomics/metabolomics) to identify confounding factors like endogenous antioxidant levels. Cross-validate findings in ex vivo brain slices .

Q. How can LC-MS/MS parameters be optimized for sensitivity in multi-analyte panels?

Methodological Answer: Employ micro-LC columns (1.0 mm ID) to enhance ionization efficiency. Optimize collision energy (CE) and declustering potential (DP) via direct infusion experiments. Use scheduled multiple reaction monitoring (sMRM) to reduce dwell time conflicts. Validate with matrix-matched calibrators and spike-and-recovery tests .

Q. What computational/experimental approaches elucidate conformational dynamics and bioactivity?

Methodological Answer: Combine molecular dynamics simulations (AMBER/CHARMM force fields) with nuclear magnetic resonance (NMR) to map torsional angles and hydrogen-bonding networks. Cross-reference with databases like NCAD for intrinsic conformational properties. Validate predictions using circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.